3,6-Bis(trifluoromethyl)benzene-1,2-diamine
Overview
Description
3,6-Bis(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H6F6N2. It is a derivative of benzene-1,2-diamine, where two hydrogen atoms are replaced by trifluoromethyl groups at the 3 and 6 positions. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science .
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Research into benzene derivatives, such as triazines, which involve modifications of the benzene ring by replacing carbon-hydrogen units with nitrogen atoms, has shown a wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others, indicating the potential of benzene derivatives in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have been explored for their supramolecular self-assembly behavior, leading to applications in nanotechnology, polymer processing, and biomedical applications. This highlights the versatility of benzene derivatives in creating ordered structures for advanced materials and therapeutic applications (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis
Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as intermediates in the preparation of metal passivators and light-sensitive materials, emphasizing the role of benzene derivatives in synthetic chemistry and materials science (Gu, Yu, Zhang, & Xu, 2009).
Phase Behavior and Application Potentials
The phase behavior of ionic liquids with aliphatic and aromatic solutes, including benzene derivatives, has been studied for their application in solvent systems. This research indicates the potential for benzene derivatives in separation processes and extraction technologies (Visak et al., 2014).
Environmental and Health Impacts
While specific to benzene rather than its derivatives, studies have detailed the environmental and health impacts of benzene exposure, including associations with various diseases. This research underscores the importance of understanding the toxicological profiles of chemical compounds, including those related to benzene derivatives (Galbraith, Gross, & Paustenbach, 2010).
Mechanism of Action
Target of Action
Similar compounds, such as substituted diaminobenzenes, have been used as starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and other biologically active compounds . These compounds often interact with various biological targets, including enzymes and receptors, to exert their effects.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as nucleophilic aromatic substitution and aromatic nitro group reduction . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been involved in the synthesis of arylbenzimidazole-based organic light-emitting diodes, benzotriazolium salts, and other biologically active compounds . These compounds can influence various biochemical pathways, depending on their specific targets and mode of action.
Result of Action
Similar compounds have been tested for their cytotoxicity against cancer cells , suggesting potential antitumor activity. The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 3,6-dinitrobenzotrifluoride with a reducing agent such as palladium on carbon (Pd-C) in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines
Properties
IUPAC Name |
3,6-bis(trifluoromethyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMVMJWWGVVLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262127 | |
Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-22-9 | |
Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106877-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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